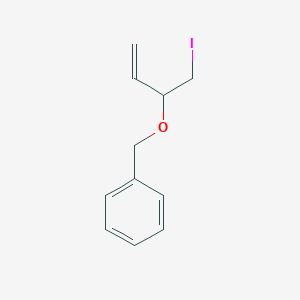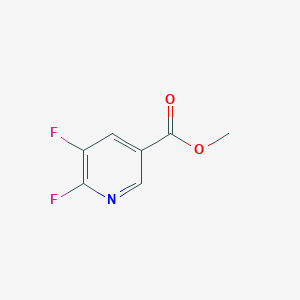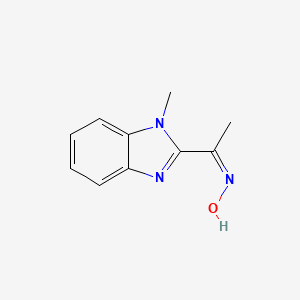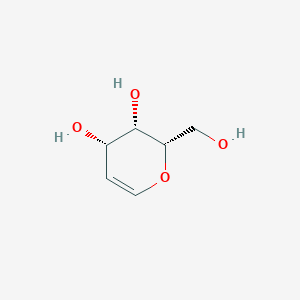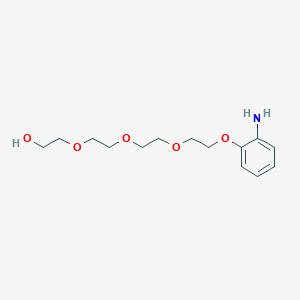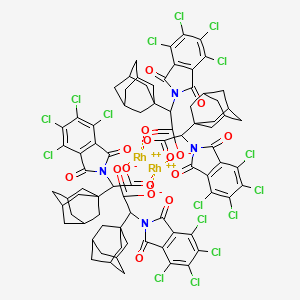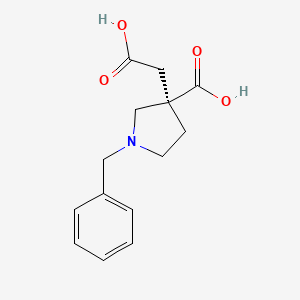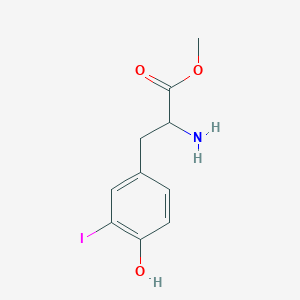![molecular formula C30H39IO2 B12817141 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include multiple methyl groups and a hydroxyl group, contributing to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxy-3,5-dimethylphenol with 2-bromo-2-methylbutane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the phenol group, allowing it to act as a nucleophile.
For the synthesis of 1-iodo-2,3,4,5-tetramethylbenzene, iodination of 2,3,4,5-tetramethylbenzene is performed using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction conditions must be carefully controlled to prevent over-iodination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert ketones/aldehydes back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.
1-iodo-2,3,4,5-tetramethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom, which can be replaced by other nucleophiles in the presence of a catalyst or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenols and benzene derivatives.
Scientific Research Applications
4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol and 1-iodo-2,3,4,5-tetramethylbenzene have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific applications and the reactions they undergo. For example, in biological systems, the hydroxyl group of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol can interact with enzymes and receptors, influencing various biochemical pathways. The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can participate in halogen bonding, affecting molecular recognition and binding processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Similar in structure but contains a boronic ester group instead of the butyl chain.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane:
4-Hydroxy-3,5-dimethylacetophenone: Contains a ketone group instead of the butyl chain.
Uniqueness
The uniqueness of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol lies in its specific substitution pattern and the presence of both hydroxyl and butyl groups, which confer distinct reactivity and potential applications. Similarly, 1-iodo-2,3,4,5-tetramethylbenzene’s uniqueness is due to the combination of multiple methyl groups and an iodine atom, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C30H39IO2 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C20H26O2.C10H13I/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17;1-6-5-10(11)9(4)8(3)7(6)2/h8-11,21-22H,7H2,1-6H3;5H,1-4H3 |
InChI Key |
SZDFBKXHLOBCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)


